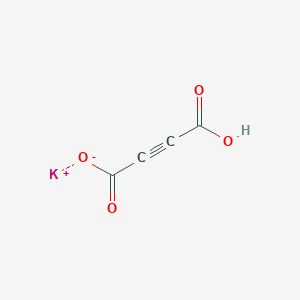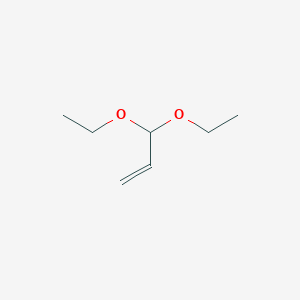
N-ヒドロキシナフタレンイミド
概要
説明
N-Hydroxynaphthalimide, also known as N-Hydroxynaphthalimide, is a useful research compound. Its molecular formula is C12H7NO3 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-Hydroxynaphthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108691. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Hydroxynaphthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxynaphthalimide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
半導体製造
N-ヒドロキシナフタレンイミド: (HNT) は、半導体デバイスの体積製造において潜在的な用途が見られるパターン化されたナノ粒子を形成するために使用できます。 また、ゼオライトの光応答性細孔再開口に関与し、ガス透過プロセスを調節します .
生物学的研究
生物学分野では、1,8-ナフタレンイミド(NIs)は、N-ヒドロキシナフタレンイミドを含むカテゴリーであり、さまざまな条件下での高い安定性とさまざまな蛍光特性を持つため、蛍光分子として広く使用されています。 これらの特性は、生物学、化学、および医学研究において貴重な存在となっています .
環境科学
光酸発生剤(PAG)として、N-ヒドロキシナフタレンイミドトリフラートは、UV光に曝されると酸を生成します。 この特性は、パターン化された構造を生成し、酸結合を形成することでポリマーの溶解性を調整するために使用され、環境科学において影響を与えています .
作用機序
Target of Action
N-Hydroxynaphthalimide (NHPI) primarily targets the hydrogen atoms in organic compounds . The radical derived by removal of a hydrogen atom from NHPI is called N-phthalimido-N-oxyl (PINO), which is a powerful H-atom abstracting agent .
Mode of Action
NHPI interacts with its targets through a process known as hydrogen atom transfer (HAT). In this process, the PINO radical abstracts a hydrogen atom from the target molecule, leading to the formation of a substrate radical . This substrate radical is then capable of engaging in diverse transformations .
Biochemical Pathways
The biochemical pathways affected by NHPI are largely dependent on the nature of the substrate radical formed during the HAT process. These substrate radicals can participate in various radical reactions, leading to the formation of new organic compounds . The exact pathways and their downstream effects can vary widely depending on the specific reaction conditions and substrates involved.
Pharmacokinetics
It’s known that nhpi is soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile , which could influence its bioavailability.
Result of Action
The primary result of NHPI’s action is the generation of substrate radicals, which can undergo various transformations to form new organic compounds . This makes NHPI a valuable tool in organic synthesis .
Action Environment
The action, efficacy, and stability of NHPI can be influenced by various environmental factors. For instance, the nature of the electron donor, the use of Brønsted and Lewis acids, and the possibility of forming charge-transfer complexes can all affect the reductive decarboxylative fragmentation of NHPI esters . Additionally, the solvent used can influence the color of synthesized NHPI, with an irreversible color transition from white to yellow .
Safety and Hazards
将来の方向性
N-Hydroxynaphthalimide has been used as a catalyst for oxygen oxidation reactions in homogeneous systems using cobalt and manganese compounds as cocatalysts and has been commercialized in some cases . It is also being considered for applications other than the organic chemical industry, such as the oxidative decomposition of lignin, which is an important technology for the effective utilization of wood resources .
生化学分析
Biochemical Properties
N-Hydroxynaphthalimide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The exact biomolecules that N-Hydroxynaphthalimide interacts with can vary depending on the specific biochemical context .
Cellular Effects
N-Hydroxynaphthalimide can have diverse effects on cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of N-Hydroxynaphthalimide can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of N-Hydroxynaphthalimide involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxynaphthalimide can change over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of N-Hydroxynaphthalimide can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The specific dosage effects can vary depending on the animal model and the experimental conditions .
Metabolic Pathways
N-Hydroxynaphthalimide is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that N-Hydroxynaphthalimide is involved in can vary depending on the biochemical context .
Transport and Distribution
N-Hydroxynaphthalimide can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, and can have effects on its localization or accumulation . The specific transport and distribution mechanisms can vary depending on the cellular context .
Subcellular Localization
The subcellular localization of N-Hydroxynaphthalimide can have effects on its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization can vary depending on the cellular context .
特性
IUPAC Name |
2-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWCUGUUDHJVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064884 | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7797-81-1 | |
| Record name | N-Hydroxynaphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7797-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalhydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxynaphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZG9AVW5V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)


![(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol](/img/structure/B145643.png)








